molecular formula C12H10BFO2 B11886602 (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

Katalognummer: B11886602
Molekulargewicht: 216.02 g/mol
InChI-Schlüssel: PCOUIOZFOMGZKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 3’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 3’-fluorobiphenyl, is brominated to introduce a bromine atom at the 4 position.

    Lithiation: The brominated intermediate undergoes lithiation using a strong base such as n-butyllithium.

    Borylation: The lithiated intermediate is then treated with a boron source, such as trimethyl borate, to introduce the boronic acid group.

Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts and optimized reaction conditions are used to enhance yield and purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction involving (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid. It couples with aryl halides to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Alcohols: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

(3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and materials.

    Biology: Employed in the development of fluorescent sensors and probes.

    Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group reacts with aryl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination.

Vergleich Mit ähnlichen Verbindungen

    Phenylboronic Acid: Lacks the biphenyl structure and fluorine substitution.

    4-Fluorophenylboronic Acid: Similar but lacks the biphenyl structure.

    Biphenyl-4-ylboronic Acid: Similar but lacks the fluorine substitution.

Uniqueness: (3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the biphenyl structure and the fluorine atom, which can influence its reactivity and interactions in chemical reactions. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable building block in organic synthesis.

Eigenschaften

Molekularformel

C12H10BFO2

Molekulargewicht

216.02 g/mol

IUPAC-Name

[4-(3-fluorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BFO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H

InChI-Schlüssel

PCOUIOZFOMGZKD-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)C2=CC(=CC=C2)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.